N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Description
N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Synthesis and Evaluation of Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds bearing sulfonamide moieties, demonstrating promising antimicrobial properties. These compounds include various derivatives designed through intricate synthetic pathways to target microbial infections effectively. For example, studies have highlighted the synthesis of thiazole, pyridone, and pyrazole derivatives incorporating sulfamoyl groups, showcasing significant antimicrobial activities against a range of bacterial and fungal strains (Darwish et al., 2014).
Pharmacological Potential
Carbonic Anhydrase Inhibitory Action
Compounds structurally related to the given chemical formula have been investigated for their inhibitory action on human carbonic anhydrase isoforms, suggesting potential applications in treating various diseases. These studies indicate low nanomolar inhibition K_i values, highlighting a well-defined structure-activity relationship that could contribute to developing new therapeutic agents (Carta et al., 2017).
Antioxidant Activity
Evaluation of Sulfonamide Derivatives
The synthesis and evaluation of sulfonamide derivatives have revealed compounds with notable antioxidant properties. These findings are crucial for developing novel antioxidants, which are essential in combating oxidative stress-related diseases (Talapuru et al., 2014).
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15(2)13-22-18(25)14-28-20-21(29(26,27)17-11-7-4-8-12-17)24-19(23-20)16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZASADAXBFRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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